molecular formula C20H31GeNO2 B14143706 N-Tributylgermylphthalimide CAS No. 5892-59-1

N-Tributylgermylphthalimide

Cat. No.: B14143706
CAS No.: 5892-59-1
M. Wt: 390.1 g/mol
InChI Key: SCTPPCZKQRMEHN-UHFFFAOYSA-N
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Description

N-Tributylgermylphthalimide (C23H35GeNO2) is an organogermanium compound featuring a phthalimide moiety bonded to a tributylgermyl group. This compound is primarily utilized in organic synthesis as a precursor or catalyst, particularly in reactions requiring germanium-mediated bond formation or stabilization. Its structure combines the electron-withdrawing properties of the phthalimide group with the organometallic reactivity of germanium, enabling unique applications in cross-coupling reactions and polymer chemistry .

Synthesis typically involves the reaction of tributylgermanium chloride with potassium phthalimide under anhydrous conditions. The compound exhibits moderate thermal stability (decomposition temperature: ~180°C) and solubility in nonpolar solvents like toluene or dichloromethane.

Properties

CAS No.

5892-59-1

Molecular Formula

C20H31GeNO2

Molecular Weight

390.1 g/mol

IUPAC Name

2-tributylgermylisoindole-1,3-dione

InChI

InChI=1S/C20H31GeNO2/c1-4-7-14-21(15-8-5-2,16-9-6-3)22-19(23)17-12-10-11-13-18(17)20(22)24/h10-13H,4-9,14-16H2,1-3H3

InChI Key

SCTPPCZKQRMEHN-UHFFFAOYSA-N

Canonical SMILES

CCCC[Ge](CCCC)(CCCC)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Tributylgermylphthalimide can be synthesized through the reaction of phthalimide with tributylgermanium chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the phthalimide acting as a nucleophile and attacking the germanium center of the tributylgermanium chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Tributylgermylphthalimide undergoes various chemical reactions, including:

    Oxidation: The germanium center can be oxidized to form germanium dioxide derivatives.

    Reduction: The compound can be reduced to form lower oxidation state germanium compounds.

    Substitution: The tributylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Germanium dioxide derivatives.

    Reduction: Lower oxidation state germanium compounds.

    Substitution: Various substituted phthalimide derivatives depending on the nucleophile used.

Scientific Research Applications

N-Tributylgermylphthalimide has several applications in scientific research:

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Used in the development of advanced materials, including semiconductors and polymers.

Mechanism of Action

The mechanism by which N-Tributylgermylphthalimide exerts its effects involves the interaction of the germanium center with various molecular targets. The tributylgermyl group can participate in coordination chemistry, forming complexes with other molecules. This can influence the reactivity and stability of the compound, making it useful in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Tributylgermylphthalimide belongs to a family of organometallic phthalimide derivatives. Key comparisons with structurally analogous compounds are outlined below:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Central Atom Melting Point (°C) Reactivity in Cross-Coupling Thermal Stability (°C)
This compound C23H35GeNO2 Ge 92–95 Moderate 180
N-Tributylsilylphthalimide C23H35SiNO2 Si 88–90 High 220
N-Tributylstannylphthalimide C23H35SnNO2 Sn 78–80 Low 150
N-Triphenylgermylphthalimide C26H23GeNO2 Ge 135–138 Low 210

Key Findings:

Reactivity :

  • N-Tributylsilylphthalimide (Si analog) exhibits higher reactivity in Suzuki-Miyaura cross-coupling due to silicon’s stronger electronegativity and faster transmetallation kinetics compared to germanium .
  • N-Tributylstannylphthalimide (Sn analog) is less thermally stable and prone to hydrolysis, limiting its utility in moisture-sensitive reactions .

Thermal Stability :

  • Germanium derivatives (e.g., this compound) demonstrate intermediate stability between silicon and tin analogs, making them suitable for moderate-temperature applications.

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